molecular formula C13H21N3O3 B2903005 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 952972-10-0

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2903005
CAS No.: 952972-10-0
M. Wt: 267.329
InChI Key: HCYMQGUZJSFPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative featuring a dimethylamino-substituted furan moiety and an isopropylamine side chain. This compound is structurally characterized by its hybrid heterocyclic (furan) and tertiary amine (dimethylamino) groups, which are known to influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9(2)15-13(18)12(17)14-8-10(16(3)4)11-6-5-7-19-11/h5-7,9-10H,8H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYMQGUZJSFPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide with structurally related compounds, focusing on key features such as substituent effects, biological activity, and synthetic pathways.

Key Findings from Comparative Analysis

Antitumor Activity: The furoquinolinone derivative (IC₅₀ = 14.45 μM for P388 cells) and naphthalimide analogs (IC₅₀ < 1 μM for HeLa cells) exhibit superior antitumor activity compared to ranitidine-like furan derivatives, which lack direct cytotoxic mechanisms . The dimethylaminoethyl side chain in these compounds enhances DNA intercalation and cellular uptake, a feature shared with the target oxalamide compound .

Structural Influence on Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymer systems compared to methacrylate analogs, suggesting that dimethylamino groups paired with aromatic systems enhance electron-donating capacity .

Synthetic Challenges: Suzuki coupling and iodonium salt-mediated reactions (used in naphthalimide synthesis) are critical for introducing dimethylamino-furan motifs, as seen in the target compound’s analogs .

Toxicity and Side Effects: Compounds lacking primary amines (e.g., naphthalimide derivatives) show reduced systemic toxicity compared to amonafide, a known DNA intercalator with severe side effects . This suggests that the tertiary amine (dimethylamino) in the target compound may offer a safer profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.